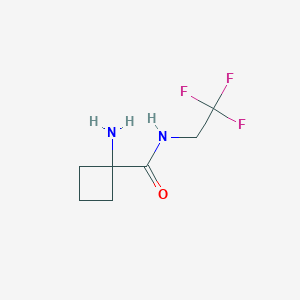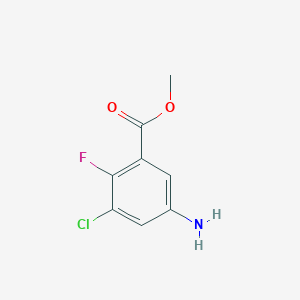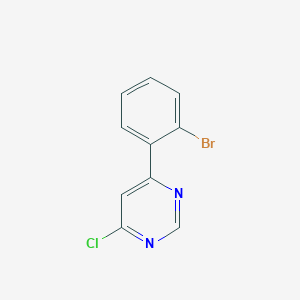
4-(2-Bromophenyl)-6-chloropyrimidine
Overview
Description
“4-(2-Bromophenyl)-6-chloropyrimidine” is a chemical compound. Based on its name, it likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a bromophenyl group attached at the 4th position and a chlorine atom at the 6th position .
Synthesis Analysis
While specific synthesis methods for “4-(2-Bromophenyl)-6-chloropyrimidine” were not found, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .
Scientific Research Applications
Antimicrobial and Antiproliferative Agents
4-(2-Bromophenyl)-6-chloropyrimidine: derivatives have been studied for their potential as antimicrobial and antiproliferative agents. These compounds have shown promising activity against bacterial and fungal species, as well as cancer cell lines such as human breast adenocarcinoma (MCF7). The molecular docking studies suggest that these derivatives can bind effectively to target proteins, making them potential candidates for drug development .
Pharmacology
In pharmacology, 4-(2-Bromophenyl)-6-chloropyrimidine is used to construct biologically important biaryl scaffolds through direct C–H bond activation. These scaffolds are prevalent in drug molecules and exhibit diverse biological activities. The compound’s role in the synthesis of biaryl-containing natural products and drug molecules is significant due to its structural features and biological profiles .
Material Science
This compound is relevant in material science for the synthesis of substances and laboratory chemicals. It’s used in various cross-coupling reactions to create materials for medicinal applications. The safety data sheets indicate its handling procedures, emphasizing its role in the synthesis of new materials .
Chemical Synthesis
4-(2-Bromophenyl)-6-chloropyrimidine: plays a crucial role in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions. It’s used to create carbon-carbon bonds, which are fundamental in organic synthesis. This process is vital for constructing complex organic molecules, including pharmaceuticals and polymers .
Biochemistry
In biochemistry, the compound is part of studies focusing on boronic acids and esters, which are considered for new drug designs and drug delivery systems, especially as boron-carriers suitable for neutron capture therapy. However, their stability in water is a concern, which influences their pharmacological use .
Agriculture
While direct references to agricultural applications were not found, the antimicrobial properties of 4-(2-Bromophenyl)-6-chloropyrimidine derivatives could be explored for protecting crops against bacterial and fungal diseases. The development of new antimicrobial agents could potentially lead to more effective plant disease management strategies .
Environmental Science
The compound’s derivatives could be investigated for environmental science applications, particularly in the degradation of environmental pollutants or the synthesis of environmentally friendly materials. However, specific applications in this field would require further research to establish .
Future Directions
properties
IUPAC Name |
4-(2-bromophenyl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQFMQXTDMQRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-6-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



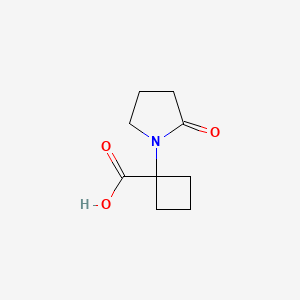
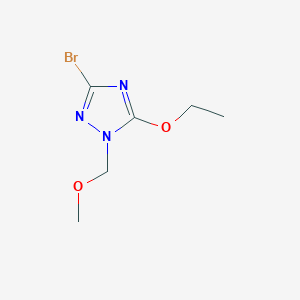
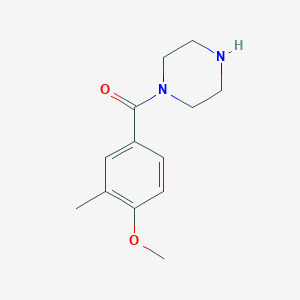
![methyl({[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1471684.png)
![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)
![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)
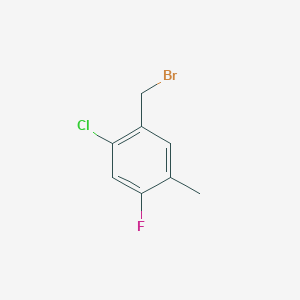


![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline](/img/structure/B1471690.png)
![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)
